![molecular formula C12H12N2O B13275464 2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13275464.png)
2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) in an ice bath . This reaction yields the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the microorganism . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde is unique due to its cyclopropyl and methyl substituents, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability, binding affinity, and specificity compared to other similar compounds .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-cyclopropyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-8-4-5-14-10(7-15)12(9-2-3-9)13-11(14)6-8/h4-7,9H,2-3H2,1H3 |
InChI Key |
QPBXCUWTLVACIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



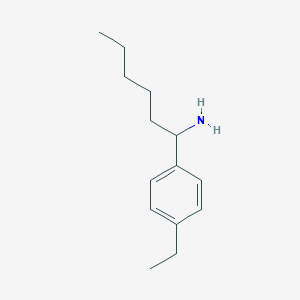
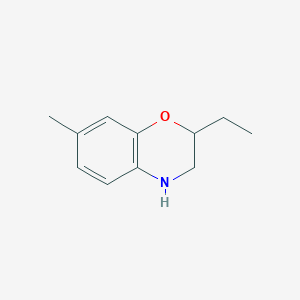
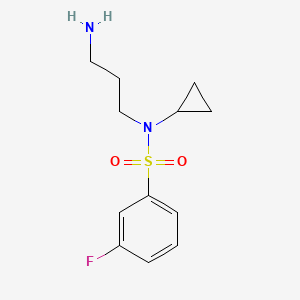
![3-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13275392.png)


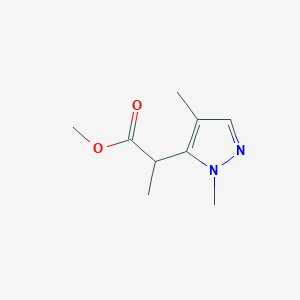
amine](/img/structure/B13275433.png)

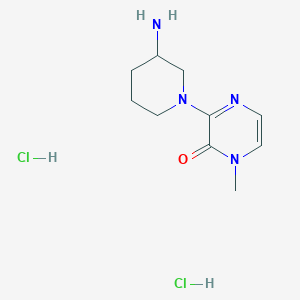
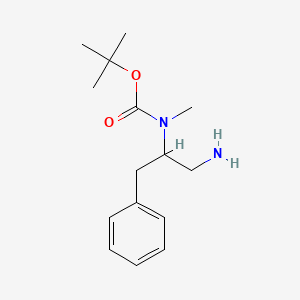
![3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13275463.png)

